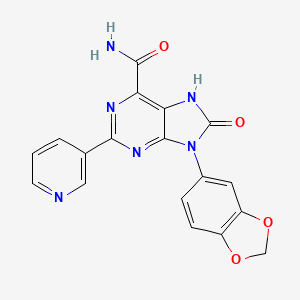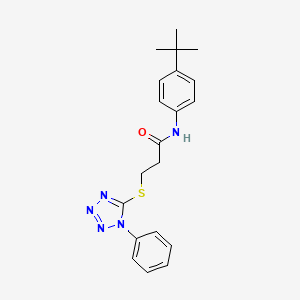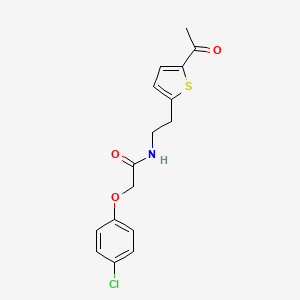
9-(1,3-benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a purine and benzodioxole moiety . Benzodioxole is a component found in various pharmaceuticals and is known for its potent antioxidant and antibacterial activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The compound likely contains a purine and benzodioxole moiety . Benzodioxole is a type of aromatic ether .Chemical Reactions Analysis
The compound could potentially participate in diverse chemical reactions, leading to a broad range of derivatives with significant biological and pharmaceutical potential .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystallinity, are crucial for practical applications. These properties can be influenced by the molecular structure, substituents, and intermolecular interactions.Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Compounds with the benzodioxol moiety have been studied for their potential anticancer properties. The structure of this compound suggests it could be used to design and synthesize new anticancer agents, particularly targeting microtubule assembly, which is a common strategy in cancer therapy .
Structure-Activity Relationship (SAR) Studies
The detailed structure of this compound allows for comprehensive SAR studies. Researchers can modify different parts of the molecule to see how these changes affect biological activity, which is crucial for drug development .
Cell Cycle Arrest Research
The compound’s ability to induce cell cycle arrest, particularly at the S phase, can be harnessed to study the mechanisms of cell division and develop treatments that halt the proliferation of cancer cells .
Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells. Studying the pathways through which it causes cell death can lead to the development of drugs that can selectively induce apoptosis in cancerous cells .
Molecular Diversity Studies
The compound’s structure can contribute to molecular diversity studies, which are essential for discovering new drugs with unique mechanisms of action. It can serve as a template for synthesizing a variety of analogs .
Biochemical Assays
Due to its unique structure, this compound can be used in biochemical assays to test the interaction with various biological targets, helping to identify potential therapeutic uses .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c19-15(25)13-14-17(23-16(21-13)9-2-1-5-20-7-9)24(18(26)22-14)10-3-4-11-12(6-10)28-8-27-11/h1-7H,8H2,(H2,19,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVVWHWATZCYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)

![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)



![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)



![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2875958.png)
![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2875959.png)